molecular formula C24H28Na2O10S2 B12832467 Sodium 4,4'-(dodecanedioylbis(oxy))dibenzenesulfonate

Sodium 4,4'-(dodecanedioylbis(oxy))dibenzenesulfonate

Cat. No.: B12832467
M. Wt: 586.6 g/mol
InChI Key: VRWYFVJJMKRELC-UHFFFAOYSA-L
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Description

Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is a chemical compound with a complex structure that includes a dodecanedioylbis(oxy) linkage between two benzenesulfonate groups. This compound is known for its surfactant properties, making it useful in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate typically involves the reaction of dodecanedioic acid with 4-hydroxybenzenesulfonic acid under specific conditions. The reaction is facilitated by the presence of a dehydrating agent, such as thionyl chloride, to form the intermediate dodecanedioyl chloride. This intermediate then reacts with 4-hydroxybenzenesulfonic acid in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfinate or thiol derivatives.

    Substitution: Nitrated or sulfonated aromatic compounds.

Scientific Research Applications

Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.

    Industry: Utilized in the formulation of cleaning agents, emulsifiers, and dispersants in various industrial processes.

Mechanism of Action

The mechanism of action of Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. This property is crucial in its applications as a detergent and emulsifier. The molecular targets and pathways involved include interactions with lipid bilayers in cell membranes, leading to cell lysis and solubilization of membrane proteins.

Comparison with Similar Compounds

Similar Compounds

    Sodium dodecylbenzenesulfonate: A widely used surfactant with similar properties but a simpler structure.

    Sodium 4,4’-(1,10-phenanthroline-4,7-diyl)dibenzenesulfonate: Another compound with sulfonate groups but different linkage and aromatic structure.

Uniqueness

Sodium 4,4’-(dodecanedioylbis(oxy))dibenzenesulfonate is unique due to its dodecanedioylbis(oxy) linkage, which imparts distinct surfactant properties and enhances its ability to form stable micelles. This makes it particularly useful in applications requiring high solubilization capacity and stability.

Properties

Molecular Formula

C24H28Na2O10S2

Molecular Weight

586.6 g/mol

IUPAC Name

disodium;4-[12-oxo-12-(4-sulfonatophenoxy)dodecanoyl]oxybenzenesulfonate

InChI

InChI=1S/C24H30O10S2.2Na/c25-23(33-19-11-15-21(16-12-19)35(27,28)29)9-7-5-3-1-2-4-6-8-10-24(26)34-20-13-17-22(18-14-20)36(30,31)32;;/h11-18H,1-10H2,(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2

InChI Key

VRWYFVJJMKRELC-UHFFFAOYSA-L

Canonical SMILES

C1=CC(=CC=C1OC(=O)CCCCCCCCCCC(=O)OC2=CC=C(C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]

Origin of Product

United States

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